Hedyotide B1
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GTRCGETCFVLPCWSAKFGCYCQKGFCYRN |
Origin of Product |
United States |
Molecular Structure and Conformation of Hedyotide B1
Hedyotide B1 is classified as a bracelet cyclotide, a subfamily of cyclotides characterized by the absence of a cis-proline residue in their amino acid sequence. nih.govacs.org It is a 30-amino acid peptide with a net charge of +3. acs.orguq.edu.au The defining feature of this compound, and cyclotides in general, is its unique and highly stable topology. This structure consists of a head-to-tail cyclized peptide backbone, meaning the N-terminus and C-terminus are joined by a peptide bond. ntu.edu.sge-century.us
This cyclic backbone is further braced by three disulfide bonds that form a knotted arrangement known as a cyclic cystine knot (CCK). nih.gove-century.us In this motif, the disulfide bonds connect the cysteine residues at positions I-IV, II-V, and III-VI. e-century.us This intricate network of covalent bonds, comprising both the circular backbone and the cystine knot, confers remarkable resistance to thermal, chemical, and enzymatic degradation. nih.gove-century.us
| Property | This compound Details |
|---|---|
| Molecular Formula | C133H180N38O34S6 |
| Molecular Weight | 3047.53 g/mol (calculated) |
| Amino Acid Residues | 30 |
| Amino Acid Sequence | GTRCGETCFVLPCWSAKFGCYCQKGFCYRN |
| Structure Type | Cyclic Peptide (Cyclotide) |
| Subfamily | Bracelet |
| Key Structural Motif | Cyclic Cystine Knot (CCK) |
| Disulfide Connectivity | I-IV, II-V, III-VI |
| Net Charge | +3 |
Structural Differences and Similarities with Linear Analogues, E.g., Hedyotide B2
Hedyotide B2, also isolated from Hedyotis biflora, is the linear analogue of Hedyotide B1. ntu.edu.sgnih.gov The existence of this linear variant provides a unique opportunity to understand the structural and functional importance of the cyclic backbone in cyclotides.
The primary and most significant difference between this compound and Hedyotide B2 is the topology of their peptide backbones. This compound possesses a closed, circular backbone, whereas Hedyotide B2 is an open-chain, linear peptide. ntu.edu.sg This difference is not a result of degradation but is genetically predetermined. Research has shown that the gene encoding for Hedyotide B2 contains a nonsense mutation. nih.gov This mutation introduces a premature stop codon at the position of a conserved asparagine (Asn) residue, which is crucial for the enzymatic process that facilitates the head-to-tail ligation, or cyclization, of the peptide backbone. nih.gov
Despite this fundamental difference in their backbone structure, this compound and B2 share remarkable similarities. Their amino acid sequences are otherwise identical, and, crucially, Hedyotide B2 retains the same knotted disulfide bond arrangement (I-IV, II-V, III-VI) found in its cyclic counterpart and other conventional cyclotides. nih.gov This indicates that the formation of the cystine knot is independent of the final backbone cyclization step. However, the linear nature of Hedyotide B2 makes it more susceptible to degradation by exopeptidases compared to the highly stable cyclic structure of this compound. nih.gov
| Feature | This compound | Hedyotide B2 |
|---|---|---|
| Backbone Structure | Cyclic (Head-to-tail cyclized) | Linear (Open-chain) |
| Origin of Structure | Post-translational enzymatic cyclization | Nonsense mutation preventing cyclization |
| Disulfide Bonds | Three, forming a cystine knot (I-IV, II-V, III-VI) | Three, forming a cystine knot (I-IV, II-V, III-VI) |
| Amino Acid Sequence | Identical core sequence | Identical core sequence, but with free N and C termini |
| Stability | Exceptionally high resistance to enzymatic degradation | More susceptible to exopeptidase degradation |
Biosynthesis and Oxidative Folding Pathways of Hedyotide B1
Genetic Encoding and Precursor Architecture of Hedyotide B1
Like other cyclotides, this compound is not directly synthesized but is processed from a larger precursor protein. xiahepublishing.com The gene encoding the this compound precursor, designated hbc1 (H. biflora clone 1), has been cloned and sequenced, revealing a conserved architectural arrangement typical for cyclotide precursors. researchgate.netnih.gov
The precursor protein of this compound contains several distinct domains that guide its processing and folding. researchgate.netnih.gov The genetic structure begins with an N-terminal signal peptide, a short sequence of 16–30 amino acids that directs the newly synthesized protein into the secretory pathway, specifically to the endoplasmic reticulum (ER). nih.govwikipedia.orgfrontiersin.org This ER signal is subsequently cleaved off. uq.edu.au
Following the signal peptide is an N-terminal propeptide (NTPP) region. nih.govnih.gov This is followed by the mature this compound domain, which contains the 30-amino acid sequence that will form the final cyclic peptide. The precursor is completed by a short C-terminal propeptide (CTPP) or tail domain. researchgate.netnih.gov Some cyclotide precursors may contain multiple copies of the mature cyclotide domain, each flanked by propeptide regions. mdpi.com The DNA sequence of the hbc1 gene also reveals the presence of a single intron located within the ER signal region. ntu.edu.sg
Table 1: Domain Architecture of the this compound Precursor Protein (hbc1)
| Domain | Description | Function |
| ER Signal Peptide | N-terminal sequence | Targets the precursor to the endoplasmic reticulum for processing. nih.govwikipedia.org |
| N-Terminal Propeptide (NTPP) | Flanking region preceding the mature domain | Assists in proper folding and processing. nih.govnih.gov |
| This compound Domain | Core 30-amino acid sequence | Forms the final, mature cyclic peptide. nih.gov |
| C-Terminal Propeptide (CTPP) | Flanking region following the mature domain | Contains recognition sites for processing enzymes. nih.govxiahepublishing.com |
The precise enzymatic cleavage and ligation that liberate and cyclize the mature this compound domain are guided by conserved amino acid residues within the precursor. A key residue in this process is an asparagine (Asn) or, occasionally, an aspartic acid (Asp) located at the C-terminus of the mature cyclotide domain within the precursor sequence. mdpi.comuq.edu.au This residue is absolutely essential for backbone cyclization. mdpi.com
Evidence for the critical role of this conserved Asn comes from studies of the related linear peptide, hedyotide B2, which is also found in H. biflora. nih.gov The gene for hedyotide B2 contains a nonsense mutation that introduces a premature stop codon at the position of the conserved Asn residue. nih.gov This mutation prevents the end-to-end ligation, resulting in the production of a linear, uncyclized peptide, demonstrating that this C-terminal Asn is indispensable for the cyclization reaction. nih.gov In addition to the C-terminal Asn/Asp, a conserved glycine (B1666218) (Gly) or alanine (B10760859) (Ala) at the N-terminus of the cyclotide domain is also considered important for the cyclization mediated by asparaginyl endopeptidases. xiahepublishing.com
Analysis of N-Terminal Signal Peptides and Propeptides
Enzymatic Cyclization Mechanisms In Planta
The transformation of the linear precursor into the mature, cyclic this compound involves several post-translational modifications, with the final and most crucial step being the backbone cyclization. thermofisher.com This process is orchestrated by specific plant enzymes.
The enzymatic backbone cyclization of cyclotides is mediated by asparaginyl endopeptidases (AEPs), also known as legumains. mdpi.comuq.edu.aursc.org These enzymes possess the unique ability to catalyze not only peptide bond cleavage but also peptide bond formation (ligation). uq.edu.aursc.org
The proposed mechanism involves the AEP recognizing and cleaving the peptide bond on the C-terminal side of the conserved Asn residue at the end of the this compound domain. ntu.edu.sguq.edu.au This cleavage releases the C-terminal propeptide and forms a transient acyl-enzyme intermediate. ntu.edu.sg Subsequently, the free N-terminus of the this compound domain is positioned to attack this intermediate, leading to a deacylation reaction that forms the new head-to-tail peptide bond, thereby cyclizing the backbone. ntu.edu.sguq.edu.au Studies where AEP activity was suppressed in plants resulted in a significant reduction of cyclic peptides and an accumulation of linear precursors, confirming the central role of AEPs in this ligation process. uq.edu.au It has been suggested that N-terminal processing by a papain-like cysteine protease may precede the AEP-mediated cyclization. uq.edu.au
The complete maturation of this compound is a multi-step process involving several post-translational modifications (PTMs). thermofisher.com These modifications are essential to transform the initial gene product into the final, functional protein.
The key PTMs in this compound biosynthesis are:
Proteolytic Cleavage: This includes the removal of the N-terminal ER signal peptide upon entry into the secretory pathway and the excision of the mature this compound domain from the N- and C-terminal propeptides. uq.edu.authermofisher.com
Backbone Cyclization: As detailed above, this AEP-mediated ligation connects the N- and C-termini of the mature domain to form the circular peptide backbone. uq.edu.aursc.org
Oxidative Folding and Disulfide Bond Formation: The six conserved cysteine residues within the this compound sequence form three specific disulfide bonds in a I-IV, II-V, III-VI pattern. mdpi.com This creates the highly stable, knotted cystine core that is the hallmark of the cyclotide family. researchgate.net
While not a maturation step, oxidation of tryptophan residues has been observed in this compound, though this may be a result of degradation during storage rather than a defined biological modification. ntu.edu.sg
Asparaginyl Endopeptidase (AEP) Activity in Backbone Ligation
In Vitro Oxidative Folding Studies of Synthetic this compound
Understanding the folding of this compound is crucial for its potential use in therapeutic and biotechnological applications. To this end, researchers have performed in vitro folding studies using a chemically synthesized linear precursor of this compound. acs.orgnih.gov The linear peptide is first cyclized, often using a thia-zip ligation method, and then subjected to conditions that promote the formation of the correct disulfide bonds. acs.orgnih.govresearchgate.net
These studies have revealed that the oxidative folding of bracelet cyclotides like this compound is challenging and can produce various non-native isomers during the process. uq.edu.au A systematic analysis of 38 different folding conditions found that the nature of the organic cosolvent is a critical factor for achieving high yields of the correctly folded peptide. acs.orgnih.gov The optimal condition identified was a high concentration (70%) of 2-propanol in the folding buffer, which resulted in a 48% yield of native this compound. acs.orgnih.govresearchgate.netnih.gov
The requirement for such a high concentration of alcohol suggests that a partially denaturing environment is necessary. acs.orgnih.gov This environment likely prevents the aggregation of folding intermediates and facilitates the correct orientation of the peptide, where hydrophobic side chains are externalized, allowing for the formation of the compact cystine knot in the peptide's interior. acs.orgnih.govnih.gov The folding process of this compound is thought to proceed through a hirudin-like mechanism, characterized by the formation of misfolded intermediates that rearrange to the native state. uq.edu.au
Table 2: Optimized Conditions for In Vitro Oxidative Folding of Synthetic this compound
| Parameter | Optimal Condition | Yield | Reference |
| Organic Cosolvent | 70% 2-Propanol (i-PrOH) | 48% | acs.orgnih.govresearchgate.net |
| pH | 8.5 | 48% | nih.gov |
| Peptide Concentration | 0.033 mg/mL | 48% | nih.gov |
| Redox System | Thiol-disulfide (e.g., GSH/GSSG) | - | acs.orgnih.gov |
Optimization of Folding Conditions and Reaction Kinetics
The oxidative folding of this compound from its linear, cyclized precursor is a critical step in obtaining the native, biologically active form. Systematic studies have been conducted to optimize the folding conditions to maximize the yield of the correctly folded peptide. nih.govacs.org The process is influenced by several factors, including the composition of the folding buffer, the presence of organic cosolvents, and the redox system used. nih.govresearchgate.net
Research has shown that the folding of this compound is a complex process that can be influenced by the concentrations of redox reagents. researchgate.net The kinetics of the folding reaction, or the rate at which the native structure is formed, can be significantly enhanced by high concentrations of oxidized glutathione (B108866) (GSSG). researchgate.net The folding process can proceed through various intermediates, including species with one (1SS) or two (2SS) disulfide bonds, before reaching the final three-disulfide (3SS) native state. uq.edu.au The rate of folding is also influenced by the basicity of the solution, with higher basicity potentially accelerating the reaction, though it may also lead to undesirable side reactions. ntu.edu.sg
Interactive Data Table: Factors Influencing this compound Folding Kinetics
| Factor | Observation | Potential Impact on Kinetics |
| Redox Reagent Concentration | High concentrations of GSSG significantly enhance the folding rate. researchgate.net | Accelerates the formation of disulfide bonds. |
| Basicity | Increasing basicity (e.g., from 1% to 5% morpholine) can shorten the reaction time from 1 hour to less than 30 minutes. ntu.edu.sg | Speeds up the thiol-disulfide exchange reactions. |
| Temperature | In organic folding conditions, similar folding profiles were observed at both room temperature and lower temperatures (e.g., 4°C). ntu.edu.sg | Temperature appears to have a less pronounced effect in organic solvent systems compared to aqueous conditions. ntu.edu.sg |
Influence of Organic Cosolvents on Folding Efficiency and Yield
A critical factor in the efficient oxidative folding of this compound is the presence of organic cosolvents. nih.govacs.org Due to the hydrophobic nature of its sequence, folding in purely aqueous conditions is often inefficient and can lead to aggregation. uq.edu.au The addition of organic solvents, particularly alcohols, has been shown to be crucial for achieving high yields of the native peptide. nih.govacs.org
A systematic study involving 38 different oxidative folding conditions revealed that the nature of the organic cosolvent is a determining factor. nih.govacs.org The highest yield of correctly folded this compound, reaching 48%, was achieved in the presence of 70% 2-propanol. nih.govacs.org This high concentration of alcohol suggests that a partial denaturation of the peptide may be necessary to allow for the correct formation of the internal cystine knot within the circular backbone. nih.govacs.org The use of organic solvents can accelerate the disulfide exchange rate by a significant margin compared to aqueous conditions. ntu.edu.sg For this compound, the rate of oxidative folding in a 70% isopropanol (B130326) system was found to be at least 48-fold faster than in aqueous solutions. ntu.edu.sg
Interactive Data Table: Effect of Organic Cosolvents on this compound Folding
| Organic Cosolvent | Concentration | Yield of Native this compound | Reference |
| 2-Propanol (Isopropanol) | 70% (v/v) | 48% | nih.govacs.org |
| Isopropanol | 50% (v/v) | - (Used in comparative studies) | uq.edu.au |
| Dimethyl sulfoxide (B87167) (DMSO) | 35% | - (Used for other cyclotides) |
Impact of Redox System Composition on Disulfide Bond Formation
The formation of the three specific disulfide bonds in the correct native configuration (CysI-CysIV, CysII-CysV, and CysIII-CysVI) is orchestrated by the redox system in the folding buffer. nih.gov This system typically consists of a pair of reduced and oxidized thiol reagents, such as glutathione (GSH) and its oxidized form (GSSG), which facilitate the thiol-disulfide exchange reactions necessary for both the formation and potential rearrangement of disulfide bonds. nih.govmdpi.com
The composition of the redox system, including the specific thiol reagents used and their concentrations, significantly influences the efficiency of disulfide bond formation. researchgate.net For instance, studies on other cysteine-rich peptides have examined various thiols like cysteamine, MESNa, and MMA, noting that their effectiveness can vary. ntu.edu.sg The ratio of the reduced to the oxidized form of the redox pair is also a critical parameter that can affect the folding pathway and the final yield of the native peptide. uq.edu.au In the case of this compound, the successful folding in a thiol-disulfide redox system underscores the importance of a controlled redox environment to guide the peptide to its thermodynamically most stable, native conformation. nih.govacs.org The endoplasmic reticulum, where disulfide bond formation occurs in nature, maintains a specific redox potential and a ratio of GSH to GSSG that is conducive to this process. nih.govmdpi.com
Theoretical Considerations for the Oxidative Folding Landscape
The oxidative folding of a complex, knotted protein like this compound can be conceptualized as navigating a complex energy landscape. Theoretical models and computational studies help in understanding the potential folding pathways, intermediates, and the transition states involved. nih.gov The folding landscape of cyclotides is characterized by the potential for forming a large number of disulfide isomers, with only one being the native, biologically active form. nih.gov
For bracelet cyclotides like this compound, the folding pathway can be prone to kinetic traps, where the peptide gets locked into a non-native, yet stable, disulfide arrangement. nih.gov The observation that high concentrations of organic solvents are required for efficient folding of this compound suggests that these conditions alter the folding landscape. nih.govacs.org It is theorized that the cosolvent helps to destabilize non-native hydrophobic interactions that might otherwise lead to aggregation or misfolded states, thereby allowing the peptide to more easily access the conformational space required for correct disulfide bond formation. nih.govacs.org The nucleation-condensation mechanism, where a small part of the protein forms a stable nucleus around which the rest of the structure condenses, is a relevant theoretical framework for understanding the folding of such proteins. nih.gov
Analysis of Folding Efficiency and Conformational Stability
The efficiency of obtaining native this compound is a measure of the success of the synthetic and folding protocols. This is typically assessed by the yield of the correctly folded peptide from its linear precursor. nih.govuq.edu.au The conformational stability of the final product is a hallmark of cyclotides and is attributed to its unique cyclic cystine knot structure. mdpi.com
Yields of Native this compound from Linear Precursors
The chemical synthesis of this compound involves the solid-phase synthesis of a linear peptide precursor, which is then cyclized and subjected to oxidative folding. nih.govacs.org The yield of the final native cyclotide is a critical parameter for the practical application of these molecules. Through systematic optimization of the oxidative folding conditions, a notable yield of 48% for native this compound has been reported. nih.govacs.org This was achieved using a folding buffer containing 70% 2-propanol. nih.govacs.org This yield is significant, especially when compared to the often problematic folding of other bracelet cyclotides. mdpi.com
Interactive Data Table: Reported Yields of Native this compound
| Precursor Form | Cyclization Method | Oxidative Folding Conditions | Yield | Reference |
| Linear Thioester | Thia-zip cyclization | 70% 2-propanol, thiol-disulfide redox system | 48% | nih.govacs.org |
| Linear Precursor | Recombinant (Intein-splicing) | 70% isopropanol, GSH/GSSG | ~50% (native-fold) | ntu.edu.sg |
Comparative Folding Studies of Bracelet Cyclotides
The folding of bracelet cyclotides has historically been more challenging compared to the Möbius subfamily. mdpi.comxiahepublishing.com They are more prone to forming non-native isomers and aggregates during in vitro folding. uq.edu.auresearchgate.net this compound, as a member of the bracelet subfamily, provides an interesting case study. uq.edu.au
Comparative studies have shown that the folding efficiency of bracelet cyclotides is highly sequence-dependent. mdpi.com For instance, a single amino acid substitution in loop 2 of some bracelet cyclotides has been shown to dramatically improve folding yields. mdpi.com The relatively high folding yield of this compound (48%) under optimized conditions is noteworthy. nih.govacs.orgmdpi.com This has been partly attributed to the presence of a Leucine residue in loop 2, which appears to be more favorable for folding than the Isoleucine found in many other bracelet cyclotides that exhibit poor folding. mdpi.com While this compound folding involves various non-native intermediates, the optimized conditions with a high concentration of organic solvent successfully guide it to the native product. uq.edu.au In contrast, other bracelet cyclotides like cycloviolacin O2 often yield a heterogeneous mixture of non-native species under standard folding conditions. researchgate.net This highlights the unique folding characteristics of this compound within its subfamily.
Molecular Mechanisms of Hedyotide B1 Action
Biophysical Investigations of Hedyotide B1 Interaction with Biomembranes
The interaction of this compound with biomembranes is a critical aspect of its mechanism of action. These interactions are governed by a combination of electrostatic forces and hydrophobic interactions, leading to membrane permeabilization and subsequent cellular disruption.
Electrostatic Interactions with Phosphatidylethanolamine-Containing Lipid Membranes
Cyclotides, the class of peptides to which this compound belongs, are known to target and bind to phosphatidylethanolamine (B1630911) (POPE) in lipid membranes. acs.org This interaction is a key initial step in their membrane-disrupting activity. The positively charged residues on this compound are thought to engage in electrostatic interactions with the negatively charged phosphate (B84403) head groups of POPE. acs.org Concurrently, hydrophobic regions of the cyclotide molecule insert themselves into the lipid bilayer, creating a stable bound complex. acs.org This dual interaction model, involving both electrostatic attraction and hydrophobic insertion, is fundamental to the ability of cyclotides to recognize and disrupt target membranes.
Mechanisms of Membrane Permeabilization and Disruption
Following the initial binding to the membrane surface, this compound induces membrane permeabilization. One proposed mechanism is the formation of pores in the bacterial cell membrane. acs.org This pore formation allows for the uncontrolled flow of ions and other molecules across the membrane, leading to a loss of cellular homeostasis and ultimately, cell death. acs.org The ability of cyclotides to disrupt membranes is a hallmark of their antimicrobial activity. acs.org
Induction of Membrane Blebbing and Morphological Changes at the Cellular Level
The profound interaction of this compound with the cell membrane can lead to visible morphological changes at the cellular level. While specific studies detailing membrane blebbing induced by this compound are not prevalent, the general mechanism of cyclotide action, which involves significant membrane perturbation, suggests that such phenomena are likely to occur. Membrane blebbing is a hallmark of cellular distress and is often observed in response to agents that disrupt the integrity of the plasma membrane.
Cellular Response Pathways to this compound Exposure
The interaction of this compound with bacterial cells elicits a range of responses, primarily centered on the disruption of the cell envelope and potential interactions with internal components.
Studies on Bacterial Cell Envelope Integrity
This compound has been reported to possess potent activity against both Gram-positive and Gram-negative bacteria. nih.govdiva-portal.org The primary target of its action is the bacterial cell envelope. diva-portal.org In Gram-negative bacteria, the outer membrane presents an initial barrier. However, the ability of cyclotides to interact with lipid components allows them to overcome this defense. acs.org For Gram-positive bacteria, which lack an outer membrane but have a thick peptidoglycan layer, the interaction with the cell membrane remains a crucial step. nih.gov Immunogold staining of cyclotide-treated S. typhimurium has shown that a significant number of cyclotide molecules associate with the cell envelope, leading to visible effects on its components. diva-portal.org
Subcellular Localization and Interaction with Intracellular Components
While the primary mechanism of action for many cyclotides is membrane disruption, there is evidence to suggest that they can also penetrate cells and interact with intracellular targets. acs.orgresearchgate.net The hydrophobic nature and relatively small size of molecules like this compound may facilitate their entry into the cytoplasm. researchgate.netresearchgate.net Once inside, they could potentially interfere with various cellular processes. Immunogold staining studies have confirmed that a considerable fraction of cyclotide molecules can penetrate the bacterial cell envelope and enter the cytoplasm. diva-portal.org However, specific intracellular targets of this compound have not yet been definitively identified, and this remains an area for further investigation. Some studies on other antimicrobial peptides suggest that intracellular targets can include protein-protein interactions. researchgate.net
Correlation between Structural Features and Mechanistic Insights
The biological activity of this compound, a member of the bracelet subfamily of cyclotides, is intrinsically linked to its distinct three-dimensional structure. ntu.edu.sg Like other cyclotides, its mechanism of action is primarily centered on the interaction with and disruption of cellular membranes. mdpi.comacs.orgresearchgate.net This interaction is not a random event but a sophisticated process governed by specific structural characteristics of the peptide. The amphipathic nature of cyclotides, including this compound, is fundamental to their function, featuring distinct regions of charged and hydrophobic residues exposed on the molecular surface. acs.orgresearchgate.netdiva-portal.org These features facilitate a multi-step process that begins with attraction to the membrane surface and culminates in the loss of membrane integrity. The key determinants of this mechanistic pathway are the peptide's net cationic charge, which pilots its initial association with the membrane, and the spatial arrangement of its hydrophobic residues, which drives its subsequent insertion into the lipid bilayer's core. researchgate.netnih.gov
Role of Cationic Charge in Membrane Association
For instance, cyclotides like kalata B1 and kalata B2, which have net charges of 0 and -1 respectively, exhibit little to no antibacterial activity. nih.govresearchgate.net In contrast, the positively charged this compound and cycloviolacin O2 (net charge +2) demonstrate potent antimicrobial effects against various bacteria. nih.govresearchgate.netmdpi.com This disparity underscores the role of electrostatic forces in the initial phase of membrane interaction.
The process begins with the electrostatic attraction between the cationic peptide and the negatively charged components often found on the surface of bacterial and cancer cell membranes. acs.orgnih.govntu.edu.sg This attraction facilitates the accumulation of this compound molecules on the membrane surface in a "carpet-like" manner, increasing the local concentration of the peptide and setting the stage for membrane disruption. ntu.edu.sgresearchgate.net Therefore, the cationic nature of this compound is not merely an incidental property but a key determinant that guides the molecule to its site of action.
| Compound | Subfamily | Net Charge | Reported Antibacterial Activity |
| This compound | Bracelet | +3 | Yes nih.govresearchgate.netmdpi.com |
| Cycloviolacin O2 | Bracelet | +2 | Yes nih.govresearchgate.net |
| Kalata B1 | Möbius | 0 | Little to none nih.govresearchgate.net |
| Kalata B2 | Möbius | -1 | Little to none nih.govresearchgate.net |
Significance of Hydrophobic Residue Exposure in Membrane Insertion
Following the initial electrostatic-driven association, the insertion of this compound into the membrane's hydrophobic core is mediated by its surface-exposed hydrophobic residues. researchgate.netnih.gov Cyclotides are characteristically amphipathic, meaning they possess distinct hydrophilic and hydrophobic surfaces. researchgate.netdiva-portal.org The cyclic cystine knot (CCK) motif forms the core of the structure, which compels the amino acid side chains to project outwards, creating these surface patches. ntu.edu.sgdiva-portal.org
The size, distribution, and accessibility of the hydrophobic patch are critical determinants of a cyclotide's ability to permeate and disrupt the lipid bilayer. acs.orgresearchgate.net While the total number of hydrophobic amino acids may not vary significantly between active and inactive cyclotides, their spatial clustering into a defined patch on the molecular surface is what dictates bioactivity. researchgate.net This hydrophobic patch is responsible for driving the insertion of the peptide into the nonpolar interior of the cell membrane. researchgate.netuq.edu.au
Once inserted, the presence of the peptide disrupts the normal packing of the lipid acyl chains, compromising the membrane's physical integrity and leading to permeabilization. researchgate.netnih.gov This can result in the formation of pores or other membrane defects, causing leakage of cellular contents and ultimately cell death. acs.orgresearchgate.net this compound is noted to be rich in aromatic residues, which contribute to its hydrophobicity and membrane-disrupting capabilities. mdpi-res.com The interplay between the initial electrostatic binding and the subsequent hydrophobic insertion constitutes the core mechanism of this compound's action.
| Structural Feature | Role in Molecular Mechanism |
| Cationic Charge (+3) | Mediates initial electrostatic attraction and association with negatively charged membrane surfaces. acs.orgnih.govresearchgate.net |
| Surface-Exposed Hydrophobic Patch | Drives the insertion of the peptide into the hydrophobic core of the lipid bilayer, leading to membrane disruption. researchgate.netnih.govuq.edu.au |
| Cyclic Cystine Knot (CCK) & Cyclic Backbone | Provides exceptional stability and a rigid scaffold that forces residues into surface-exposed patches. diva-portal.orguq.edu.au |
Biological Activities and Functional Characterization of Hedyotide B1
Comprehensive Antimicrobial Spectrum of Hedyotide B1
This compound exhibits a potent and selective antimicrobial profile, demonstrating significant activity against certain bacterial strains while being inactive against others. This selectivity is a key aspect of its biological characterization.
Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli)
Research has consistently shown that this compound is particularly effective against the Gram-negative bacterium Escherichia coli. mdpi.comnih.gov Studies have reported its minimum inhibitory concentration (MIC) to be in the low micromolar range, specifically 3.4 μM, indicating potent bactericidal activity. ntu.edu.sg This targeted efficacy against E. coli highlights its potential as a lead compound for developing novel antimicrobial agents against Gram-negative pathogens.
Activity against Gram-Positive Bacterial Strains (e.g., Streptococcus salivarius)
In addition to its effects on Gram-negative bacteria, this compound has also demonstrated strong activity against the Gram-positive bacterium Streptococcus salivarius. mdpi.comnih.gov The MIC value for its activity against S. salivarius has been reported to be 5.9 μM. ntu.edu.sg This demonstrates a broad-spectrum capability, albeit with some specificity, extending to certain Gram-positive species.
Evaluation of Susceptibility Differences Across Bacterial Species (e.g., Staphylococcus aureus, Staphylococcus epidermidis)
A noteworthy characteristic of this compound is its lack of activity against Staphylococcus aureus and Staphylococcus epidermidis. mdpi.comresearchgate.net Multiple studies have confirmed that even at high concentrations, this compound does not inhibit the growth of these two Gram-positive bacterial species. ntu.edu.sge-century.us This stark difference in susceptibility underscores the specific nature of this compound's mechanism of action, which is effective against E. coli and S. salivarius but not against the Staphylococcus species tested.
Comparative Biological Activity with Hedyotide Analogues and Related Cyclotides
To better understand the structure-activity relationship of this compound, its biological profile has been compared with its naturally occurring analogues, Hedyotide B10 and B11, and its linear counterpart, Hedyotide B2.
Activity Profiles of Hedyotides B10 and B11 from Hedyotis biflora Roots
Interestingly, Hedyotides B10 and B11, which are isolated from the roots of the same plant, Hedyotis biflora, exhibit a different antimicrobial spectrum compared to this compound. mdpi.com While this compound is inactive against S. aureus and S. epidermidis, Hedyotides B10 and B11 show potent activity against these two species, with MIC values ranging from 1.5 to 2.2 μM. mdpi.com Conversely, Hedyotides B10 and B11 are also potent against E. coli and S. salivarius, with MIC values between 1.5 μM and 2.2 μM. researchgate.nete-century.us This suggests that subtle structural differences between these hedyotides, likely arising from their different locations within the plant, dictate their antimicrobial specificity.
Comparison with Linear Hedyotide B2 Activity and Stability
A linear variant of Hedyotide, named Hedyotide B2, has also been isolated from the aerial parts of Hedyotis biflora. nih.gov Unlike the cyclic this compound, Hedyotide B2 possesses a linear backbone. nih.gov This structural difference has a profound impact on its biological activity and stability. Biophysical characterization has shown that Hedyotide B2 is more susceptible to degradation by exopeptidases compared to the more robust, cyclic this compound. nih.gov Crucially, Hedyotide B2 was found to be inactive against all four tested bacterial strains, including E. coli and S. salivarius, against which this compound is potent. nih.govntu.edu.sg This finding strongly suggests that the cyclic backbone of this compound is essential for its antimicrobial activity and stability.
Interactive Data Table: Antimicrobial Activity of Hedyotides
| Compound | Escherichia coli (MIC) | Streptococcus salivarius (MIC) | Staphylococcus aureus (MIC) | Staphylococcus epidermidis (MIC) |
| This compound | 3.4 μM ntu.edu.sg | 5.9 μM ntu.edu.sg | Inactive mdpi.comresearchgate.net | Inactive mdpi.comresearchgate.net |
| Hedyotide B2 | Inactive nih.govntu.edu.sg | Inactive nih.govntu.edu.sg | Inactive ntu.edu.sg | Inactive ntu.edu.sg |
| Hedyotide B10 | 1.5 - 2.1 μM researchgate.net | 1.8 - 2.2 μM researchgate.net | 1.5 - 2.2 μM mdpi.com | 1.5 - 2.2 μM mdpi.com |
| Hedyotide B11 | 1.5 - 2.1 μM researchgate.net | 1.8 - 2.2 μM researchgate.net | 1.5 - 2.2 μM mdpi.com | 1.5 - 2.2 μM mdpi.com |
Elucidating the Role of this compound in Plant Innate Defense
Cyclotides as Endogenous Defense Peptides in Hedyotis biflora
Hedyotis biflora, a small annual herb, has been a component of traditional medicine for treating ailments such as body pain associated with fever and malaria. wikipedia.org Modern phytochemical investigations have revealed that this plant is a rich source of cyclotides, a family of structurally unique, head-to-tail cyclic peptides. wikipedia.org These peptides, including this compound, are considered a crucial part of the plant's innate defense system. wikipedia.orgen-academic.com
Cyclotides are characterized by their cyclic cystine knot (CCK) motif, which consists of a circular peptide backbone cross-linked by three disulfide bonds. wikipedia.orgnih.govuq.edu.au This intricate structure confers exceptional stability against thermal, chemical, and proteolytic degradation. nih.gove-century.us this compound, a 30-amino acid peptide with a net positive charge, exemplifies this structural class. nih.govresearchgate.netacs.org Its robust nature allows it to function effectively as a defense molecule.
The primary role of cyclotides like this compound in plant defense is to protect against a wide range of pathogens and pests. nih.govnih.gov They exhibit diverse biological activities, including antimicrobial, insecticidal, and nematicidal properties. nih.gove-century.usnih.gov The insecticidal and antimicrobial activities, in particular, strongly suggest their function as components of the plant's innate defense mechanism. nih.gov When herbivorous insects ingest plant tissues containing cyclotides, the peptides can disrupt the integrity of their midgut cells, thereby inhibiting their growth and development. xiahepublishing.com
This compound has demonstrated potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including E. coli, S. salivarius, S. aureus, P. aeruginosa, B. cereus, and B. megaterium. wikipedia.orgdiva-portal.org The proposed mechanism of action involves the disruption of bacterial membranes, which ultimately leads to cell death. wikipedia.org This direct action on the physical structure of the membrane makes it less likely for bacteria to develop resistance. wikipedia.org The positively charged nature of this compound is correlated with its antimicrobial efficacy; peptides with a higher positive charge, such as this compound (+3), tend to exhibit greater activity compared to neutral or negatively charged cyclotides. nih.gov
The expression of cyclotides can be tissue-specific, aligning with a targeted defense strategy. For instance, in some plants, cyclotides expressed in above-ground tissues show activity against insect pests, while those in tissues in contact with the soil are effective against soil-borne pathogens. uq.edu.au Although the specific distribution of this compound within Hedyotis biflora is a subject of ongoing research, its presence in the aerial parts of the plant suggests a role in defending against foliar pathogens and herbivorous insects. wikipedia.org
Evolutionary Adaptations for Host Protection
The evolution of cyclotides within the Hedyotis genus and the broader Rubiaceae family presents a fascinating case of molecular adaptation for host defense. Cyclotides are believed to have evolved to provide a durable and potent defense mechanism for plants. nih.gov The structural scaffold of cyclotides is remarkably stable, yet the sequences of the loops between the conserved cysteine residues are highly variable. diva-portal.org This variability allows for the generation of a diverse arsenal (B13267) of defense peptides from a common structural template, likely through gene duplication and accelerated evolution in the loop regions.
Phylogenetic analysis of cyclotide precursor proteins from different Hedyotis species reveals evolutionary relationships. For example, the precursors of this compound and B2 from H. biflora share a closer evolutionary relationship with the precursor hcf-1 from Hedyotis centranthoides than with the kalata cyclotides from Oldenlandia affinis (a related genus in the Rubiaceae family). nih.gov This suggests a divergence in the evolution of these defense peptides among different plant lineages.
Interestingly, not all species within the Hedyotis genus produce cyclotides. For example, Hedyotis corymbosa, despite its close relationship to cyclotide-producing species like H. biflora and O. affinis, is a non-cyclotide-containing species. nih.gov This raises questions about the evolutionary pressures that lead to the loss of cyclotide expression in certain lineages. nih.gov It is hypothesized that these plants may have evolved alternative protection strategies to compensate for the absence of this particular defense mechanism. nih.gov
The continuous co-evolutionary arms race between plants and their pathogens and pests drives the diversification of defense molecules like cyclotides. The ability of the cyclotide scaffold to accommodate significant sequence variation allows for the fine-tuning of their biological activities against specific threats. diva-portal.org This inherent plasticity is a key evolutionary adaptation that enables plants like Hedyotis biflora to maintain a robust defense system in the face of evolving environmental challenges. The potent antimicrobial and insecticidal activities of this compound are a direct outcome of these evolutionary processes, highlighting its critical role in the survival and fitness of Hedyotis biflora.
Structure Activity Relationship Sar and Peptide Engineering of Hedyotide B1
Correlating Specific Amino Acid Residues and Structural Loops with Activity
The biological function of Hedyotide B1 is intrinsically linked to its three-dimensional structure, where specific amino acid residues and the loops they form play critical roles. The arrangement of hydrophobic and hydrophilic residues on the peptide's surface is a key determinant of its interaction with biological membranes, a common mechanism of action for many cyclotides. ntu.edu.sg
Mutational Analysis of Key Residues (e.g., Leu in loop 2) and their Impact on Folding and Activity
While specific mutational studies exclusively focused on this compound are limited in publicly available literature, the importance of key residues, particularly within loop 2, can be inferred from studies on related bracelet cyclotides. Loop 2 in hedyotides is characterized by its hydrophobic nature, which is considered crucial for membrane interaction. ntu.edu.sg Most bracelet cyclotides feature a conserved hydrophobic motif in loop 2, often containing aromatic residues. ntu.edu.sg
This compound possesses a Leucine (Leu) residue in this critical loop. Research on other bracelet cyclotides has indicated that the presence of a Leucine at a similar position is important for efficient in vitro folding, a prerequisite for biological activity. Although direct experimental data on the mutational analysis of the Leu residue in this compound and its subsequent impact on activity is not extensively documented, it is hypothesized that this residue plays a significant role in maintaining the structural integrity necessary for its biological function.
Influence of Cyclization and Disulfide Connectivity on Biological Potency
The cyclic nature and the intricate disulfide bond connectivity of this compound are fundamental to its biological potency. The head-to-tail cyclization provides enhanced stability against exopeptidases, enzymes that degrade peptides from their ends. This was demonstrated in a comparative study with its linear counterpart, hedyotide B2, which was found to be more susceptible to enzymatic degradation. nih.gov
Furthermore, the three disulfide bonds (CysI-CysIV, CysII-CysV, and CysIII-CysVI) form a knotted arrangement that locks the peptide into a highly constrained and stable conformation. nih.gov This rigid structure is essential for its biological activity. This compound was shown to be bactericidal against Escherichia coli and Streptococcus salivarius, while the linear hedyotide B2 was inactive against the same bacterial strains. nih.gov This highlights the critical role of the cyclic backbone in conferring antimicrobial potency. The disulfide mapping of hedyotide B2 did, however, show that it maintains the same knotted disulfide arrangement as cyclic cyclotides. nih.gov
Table 1: Comparison of this compound and Hedyotide B2
| Feature | This compound | Hedyotide B2 | Reference |
| Structure | Cyclic | Linear | nih.gov |
| Susceptibility to Exopeptidase | Low | High | nih.gov |
| Antimicrobial Activity | Active against E. coli and S. salivarius | Inactive | nih.gov |
Strategies for Modulating this compound Activity through Peptide Engineering
The robust and versatile scaffold of cyclotides makes them ideal candidates for peptide engineering. nih.gov The loops connecting the conserved cysteine residues can tolerate a significant degree of sequence variation, allowing for the introduction of new functionalities without compromising the core structure. sci-hub.se
Rational Design of this compound Analogues
Rational design involves making specific, knowledge-based modifications to a peptide's sequence to enhance or alter its activity. While the general principles of rational design are widely applied to cyclotides, specific examples of rationally designed this compound analogues are not extensively reported in the scientific literature. However, based on the SAR of other cyclotides, potential strategies for this compound could include:
Modulating Hydrophobicity: Altering the hydrophobic residues in loops, particularly loop 2, could modulate its membrane-disrupting activity and potentially its specificity.
Altering Surface Charge: The net charge of cyclotides has been shown to influence their antimicrobial activity. researchgate.net Modifying charged residues on the surface of this compound could enhance its potency or alter its target specificity.
Introducing Novel Functions: Replacing entire loops with sequences known to have specific biological activities is another avenue, leading into the concept of epitope grafting.
Epitope Grafting onto the Cyclotide Scaffold for Novel Functionalities
While there are numerous examples of successful epitope grafting using other cyclotide scaffolds like kalata B1, to date, there are no specific published examples of epitopes being grafted onto the this compound scaffold. Nevertheless, the structural integrity and stability of this compound make it a promising candidate for such engineering endeavors to create novel therapeutic or diagnostic agents. sci-hub.seresearchgate.net
Investigating Molecular Evolution Approaches for this compound Derivatives
Molecular evolution, particularly techniques like phage display and yeast display, offers a powerful approach to generate and screen vast libraries of peptide variants to identify derivatives with improved or novel activities. This strategy has been successfully applied to other cystine-knot peptides to develop potent and selective binders for various therapeutic targets.
Currently, there is a lack of published research specifically detailing the application of molecular evolution techniques to this compound. However, given the success of these methods with other cyclotides, it represents a promising future direction for the development of this compound-based therapeutics. The generation of this compound derivative libraries and their screening against specific targets could lead to the discovery of novel compounds with enhanced potency, selectivity, and drug-like properties.
Advanced Methodologies in Hedyotide B1 Research
Chromatographic Purification Techniques (e.g., C18 RP-HPLC)
The isolation and purification of Hedyotide B1 from its natural source, the plant Hedyotis biflora, relies heavily on chromatographic methods. nih.gov A common and effective technique is C18 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . e-century.usthermofisher.com
In this process, a crude extract of the plant material is first prepared, typically using a solvent mixture like 50% ethanol (B145695). e-century.us This extract is then subjected to a preliminary separation using a C18 flash column. e-century.us The fraction enriched with cyclotides is then further purified by repetitive cycles of RP-HPLC. e-century.us The C18 stationary phase, with its long alkyl chains, effectively separates peptides like this compound based on their hydrophobicity. thermofisher.comharvardapparatus.com This method is adept at removing truncated peptide sequences that may have formed during synthesis or extraction, ensuring a high purity of the final product. microsynth.com
| Purification Step | Description |
| Extraction | Plant material is macerated with a solvent like 50% ethanol to create a crude extract. e-century.us |
| Initial Fractionation | The crude extract is passed through a C18 flash column to obtain a cyclotide-enriched fraction. e-century.us |
| Final Purification | The enriched fraction undergoes repetitive RP-HPLC to isolate individual peptides with high purity. e-century.us |
High-Resolution Mass Spectrometry for Sequence and Disulfide Mapping
High-resolution mass spectrometry is an indispensable tool for characterizing the primary structure and disulfide bond connectivity of this compound. This technique provides precise molecular weight measurements, which can confirm the amino acid sequence and the cyclic nature of the peptide. uq.edu.au
For disulfide mapping, a top-down mass spectrometry approach can be employed. This involves the direct fragmentation of the intact peptide in the mass spectrometer. The resulting fragment ions provide information about the connectivity of the cysteine residues that form the three disulfide bridges. nih.gov This method was instrumental in confirming that this compound possesses the typical knotted disulfide arrangement characteristic of cyclotides. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method used to determine the three-dimensional structure of this compound in solution. uq.edu.auiastate.edu NMR provides detailed information about the spatial arrangement of atoms within the molecule, including bond angles and inter-atomic distances. iastate.edu
Due to their high solubility and well-resolved NMR spectra, cyclotides like this compound are well-suited for solution-state NMR studies. uq.edu.au These studies have revealed that this compound adopts a compact, well-defined structure, a hallmark of the cyclotide family. uq.edu.au The data obtained from NMR experiments are crucial for understanding how the molecule's structure relates to its biological activity.
Solid-Phase Peptide Synthesis (SPPS) for this compound Precursors
The chemical synthesis of this compound and its linear precursors is achieved through Solid-Phase Peptide Synthesis (SPPS) . acs.orgnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. beilstein-journals.orgbachem.com
For this compound, the linear precursor is typically synthesized as a thioester. acs.orgnih.gov This allows for a subsequent "thia-zip" cyclization reaction to form the circular backbone of the peptide. acs.org SPPS provides a controlled and efficient way to produce the quantities of this compound needed for detailed structural and functional studies. nih.govresearchgate.net
| Synthesis Stage | Method | Purpose |
| Linear Precursor Synthesis | Solid-Phase Peptide Synthesis (SPPS) | To assemble the amino acid sequence of this compound on a solid support. acs.orgnih.gov |
| Cyclization | Thia-zip cyclization | To form the circular peptide backbone from the linear thioester precursor. acs.org |
Computational Chemistry and Molecular Dynamics Simulations for Interaction Prediction
Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the behavior of this compound at the molecular level. researchgate.netmdpi.com These methods can be used to model the three-dimensional structure of the peptide and to predict its interactions with other molecules, such as biological membranes. researchgate.netnih.gov
MD simulations can provide insights into the dynamic nature of this compound, revealing how its structure might change over time and in different environments. nih.gov This information is valuable for understanding the mechanism of action of the peptide and for designing new analogs with improved properties.
Genetic Engineering and Cloning for Precursor Analysis
To understand the biosynthesis of this compound, researchers have turned to genetic engineering and cloning techniques. nih.gov By cloning the gene that encodes the this compound precursor protein, scientists can deduce its primary amino acid sequence and gain insights into the cellular machinery responsible for its production. nih.govntu.edu.sg
Studies have shown that the this compound precursor has a typical genetic arrangement, including an endoplasmic reticulum (ER) signal sequence, a pro-region, the mature cyclotide domain, and a short tail domain. nih.govresearchgate.net The cloning and analysis of these precursor genes have also revealed evolutionary relationships between this compound and other cyclotides. nih.gov For instance, the this compound precursor shares a higher sequence identity with the precursor for hcf-1 from Hedyotis centranthoides than with the kalata B1 precursor from Oldenlandia affinis. nih.gov
X-ray Crystallography for Bracelet Cyclotide Structural Analysis
While NMR spectroscopy is excellent for determining the solution structure of peptides, X-ray crystallography can provide a higher-resolution view of the molecule in its crystalline state. nih.gov This technique is particularly valuable for confirming details such as disulfide bond connectivity and the hydrogen bond network within the peptide. nih.gov
Although obtaining diffraction-quality crystals of cyclotides has been challenging, recent advances have made it possible to determine the X-ray crystal structures of some bracelet cyclotides. nih.gov These high-resolution structures provide a static snapshot of the molecule that complements the dynamic information obtained from NMR studies, offering a more complete picture of the molecular architecture of this compound and related compounds. uq.edu.au
Phylogenetic and Evolutionary Aspects of Hedyotide B1
Phylogenetic Analysis of Hedyotide B1 Precursors within the Rubiaceae Family
Phylogenetic analysis of the precursor proteins that are ribosomally synthesized before being processed into mature cyclotides is crucial for understanding the evolutionary relationships between cyclotide-producing plants. Studies have focused on comparing the translated precursor protein sequences of this compound with those of other cyclotides from the Rubiaceae family.
A phylogenetic tree constructed using the translated precursor proteins of various cyclotides from three species in the Hedyotis genus (sensu lato, which includes Oldenlandia) has revealed significant evolutionary relationships. nih.govresearchgate.net This analysis included this compound and B2 from Hedyotis biflora, kalata B1, B2, B3/6, and B7 from Oldenlandia affinis, and hcf-1 from Hedyotis centranthoides. nih.govresearchgate.net The results indicate that the hedyotide precursors share a more recent common ancestor with the hcf-1 precursor from H. centranthoides than with the kalata precursors from O. affinis. nih.govntu.edu.sg
Sequence alignment data quantifies this relationship, showing that the this compound precursor shares 61% sequence identity with the hcf-1 precursor. nih.govntu.edu.sg In contrast, it shares only 27% sequence identity with the kalata B1 precursor. nih.govntu.edu.sg This molecular evidence suggests that H. biflora is more closely related to H. centranthoides than to O. affinis, a finding that is consistent with phylogenetic constructions based on nuclear and chloroplast DNA markers. ntu.edu.sg This places this compound within a specific lineage of cyclotide evolution within the Rubiaceae, distinct from the well-studied kalata cyclotides.
| Precursor Comparison | Sequence Identity (%) | Reference |
|---|---|---|
| This compound vs. hcf-1 (H. centranthoides) | 61% | ntu.edu.sg, nih.gov |
| This compound vs. Kalata B1 (O. affinis) | 27% | ntu.edu.sg, nih.gov |
Comparative Genomics of Cyclotide Genes in Hedyotis Species
The genes encoding cyclotides provide a blueprint for their synthesis and evolution. Comparative analysis of these genes in Hedyotis species has uncovered conserved features and key differences that drive cyclotide diversity.
The genes for this compound and its linear counterpart, Hedyotide B2, were cloned from the genomic DNA of H. biflora. ntu.edu.sg This revealed a conserved gene architecture, which is also seen in other cyclotide genes from both the Rubiaceae and Violaceae families. ntu.edu.sgresearchgate.net A key feature is the presence of a single intron located within the endoplasmic reticulum (ER) signal region of the precursor sequence. ntu.edu.sgresearchgate.net In the case of the this compound and B2 genes, this intron is 104 nucleotides long and is highly conserved, with 99% sequence identity between the two genes. This is a higher conservation rate than the exon regions, which share 94% identity, a surprising finding as introns typically evolve more rapidly. ntu.edu.sg
A significant discovery in the comparative genomics of Hedyotis cyclotides is the genetic basis for linear cyclotides, or "uncyclotides." The gene for Hedyotide B2, a linear variant from the bracelet subfamily, was found to have a nonsense mutation. nih.gov This mutation introduces a premature stop codon at the position of a conserved asparagine (Asn) residue, which is understood to be essential for the final head-to-tail backbone cyclization. nih.gov This genetic event provides direct evidence for how linear cyclotides can arise from cyclic ancestors, representing a specific point in the evolutionary pathway.
While detailed genomic information for all Hedyotis species is not yet available, comparative analysis of the chloroplast genomes of H. diffusa, H. brachypoda, and H. corymbosa shows significant genetic divergence within the genus, including variations in the number of protein-coding genes, the presence of pseudogenes, and the distribution of repeat sequences. mdpi.com This underlying genetic diversity likely extends to the nuclear-encoded cyclotide genes, contributing to the wide array of cyclotides observed.
| Genomic Feature | Observation in Hedyotis Cyclotide Genes | Significance | Reference |
|---|---|---|---|
| Gene Architecture | Consists of ER signal, pro-domain, and mature cyclotide domain. | Typical structure for ribosomally synthesized peptides. | ntu.edu.sg |
| Introns | A single, highly conserved intron found in the ER signal region. | A conserved feature across cyclotide genes in Rubiaceae and Violaceae. | ntu.edu.sg, researchgate.net |
| Genetic Mutations | A nonsense mutation in the Hedyotide B2 gene results in a premature stop codon. | Explains the natural occurrence of a linear cyclotide (uncyclotide). | nih.gov |
| Gene Family | Cyclotides are derived from a multigene family. | Allows for the generation of a large diversity of cyclotides within a single plant. | ntu.edu.sg |
Evolutionary Trajectories of Cyclotide Diversity and Function
The evolution of cyclotides is a dynamic process characterized by immense diversification, functional adaptation, and even gene loss. Cyclotides are believed to have evolved from linear, disulfide-rich ancestral peptides, with the cyclic backbone being a later evolutionary innovation that conferred exceptional stability. diva-portal.org
The distribution of cyclotides within the Rubiaceae family is sporadic, with only about 10% of the screened species found to contain them, in contrast to the Violaceae family where they appear to be ubiquitous. nih.gov This scattered distribution suggests that cyclotides likely arose through convergent evolution, meaning they originated independently on multiple occasions in different lineages, rather than from a single ancient ancestor for all flowering plants. researchgate.net
The diversity of cyclotides is vast; it is estimated that there could be more than 50,000 unique cyclotides in the Rubiaceae family alone. nih.govresearchgate.net This diversity is driven by the multigene family nature of cyclotides and selective pressures related to their primary function: plant defense. ntu.edu.sgdiva-portal.org Cyclotides exhibit a range of bioactivities, including insecticidal, antimicrobial, and anti-nematodal properties, which protect the plant from various pests and pathogens. nih.govxiahepublishing.com
However, the evolutionary path is not always one of gain and diversification. Some species within otherwise cyclotide-rich lineages have lost the ability to produce these peptides. For instance, Hedyotis corymbosa, a close relative of cyclotide-producing species like O. affinis, does not produce cyclotides. nih.gov This raises questions about the evolutionary trade-offs that might lead to the loss of these defense-related genes. The discovery of linear cyclotides like Hedyotide B2, which arise from simple mutations, provides a living snapshot of the evolutionary mechanisms at play, illustrating how new forms can emerge and how gene function can be altered or lost over time. nih.govresearchgate.net
Future Research Trajectories and Academic Significance of Hedyotide B1
Elucidating Novel Molecular Targets and Binding Partners
The primary mechanism of action for Hedyotide B1 and many other cyclotides is understood to involve direct interaction with and disruption of cellular membranes. wikipedia.orgmdpi.com Future research will aim to move beyond this general understanding to identify more specific molecular interactions with higher precision.
Current evidence strongly indicates that the biological activity of cyclotides is linked to their ability to bind with membranes, a process influenced by electrostatic interactions and the presence of a surface-exposed hydrophobic patch. ntu.edu.sgnih.gov A significant finding for related cyclotides, such as Kalata B1 and Cycloviolacin O2, is their distinct preference for membranes containing phosphatidylethanolamine (B1630911) (PE) lipids. nih.govdiva-portal.orguq.edu.au Studies utilizing techniques like surface plasmon resonance have established a specific interaction between cyclotides and phospholipid bilayers. mdpi.comuq.edu.au this compound, with its net positive charge of +3, is thought to engage in initial electrostatic attractions with anionic components of bacterial membranes, followed by insertion into the lipid bilayer. nih.govresearchgate.net
A key trajectory for future studies is to determine if this compound shares the specific affinity for PE lipids that has been demonstrated for other cyclotides. diva-portal.orguq.edu.au Investigating its binding profile across a range of lipid compositions will be crucial. Furthermore, while membrane disruption is a primary effect, the possibility of secondary intracellular targets or specific protein binding partners cannot be excluded. Advanced proteomic techniques could be employed to screen for potential protein interactors within the cell after membrane translocation, potentially revealing novel facets of its biological activity.
Advanced Mechanistic Investigations at Atomic Resolution
A complete understanding of how this compound functions requires detailed structural information of its interaction with target membranes at an atomic level. While the three-dimensional solution structure of this compound itself has been described, the structure of the peptide-membrane complex remains a critical knowledge gap. ntu.edu.sg
Future research should prioritize solving the high-resolution structure of this compound when bound to or inserted within a model membrane. Techniques such as solid-state NMR spectroscopy and cryo-electron microscopy (cryo-EM) are powerful tools for this purpose. NMR investigations using micelles, such as those made from dodecylphosphocholine (B1670865) (DPC), have been instrumental in revealing how the hydrophobic residues of related cyclotides interact with lipids. uq.edu.au Cryo-transmission electron microscopy (cryo-TEM) offers the potential to visualize the physical disruption of liposomes induced by cyclotides, providing near-native state snapshots of pore formation or other membrane-destabilizing events. uq.edu.au Obtaining an atomic-resolution structure would clarify the precise orientation of this compound within the lipid bilayer, identify the specific amino acid residues critical for binding and insertion, and reveal the conformational changes that both the peptide and the lipids undergo during the interaction.
Development of Engineered this compound Constructs for Basic Biological Probes
The inherent stability of the cyclotide scaffold makes it an ideal framework for protein engineering. researchgate.netacs.org this compound's robust cyclic cystine knot structure is highly tolerant to sequence modifications in its backbone loops, aside from the conserved cysteine residues. researchgate.net This opens up the possibility of developing engineered this compound constructs to serve as versatile biological probes.
Future research can focus on grafting specific bioactive peptide sequences or functional motifs into the this compound backbone. This approach has been successfully demonstrated with other cyclotides, such as grafting anti-angiogenic activity onto Kalata B1 or creating selective protease inhibitors. nih.gov For use as a biological probe, this compound could be engineered to include:
Fluorescent tags: Conjugating fluorophores to non-critical regions of the peptide would allow for real-time visualization of its cellular uptake, trafficking, and localization using advanced microscopy techniques.
Affinity labels: Incorporating photo-crosslinkable amino acids could enable the covalent capture and subsequent identification of transient or low-affinity binding partners within the cell membrane or cytosol.
Targeting moieties: Grafting epitopes that bind to specific cell surface receptors could redirect the potent membrane-disrupting activity of this compound towards particular cell types, transforming it into a targeted research tool.
The chemical synthesis of such engineered constructs, while complex, provides pure material for consistent and convincing biological studies. ntu.edu.sg
Exploration of this compound in Fundamental Membrane Biology Research
Given its potent membrane-disrupting activity, this compound can be utilized as a tool to investigate fundamental questions in membrane biology. wikipedia.org Its likely preference for certain lipids, such as PE, makes it a specific perturbant to probe the roles of these lipids in membrane structure and function. nih.govacs.org
Research can employ this compound to study:
Membrane Integrity and Homeostasis: By observing the sequence of events following this compound application—from initial binding to pore formation and cell lysis—researchers can gain insights into how cells respond to membrane damage and the biophysical limits of bilayer stability. mdpi.comacs.org
The Role of Phosphatidylethanolamine: If this compound's activity is confirmed to be PE-dependent, it can be used as a probe to study the distribution and function of PE in different biological membranes. For example, it could be used to investigate why bacterial membranes, which are often rich in PE, are particularly susceptible. nih.govdiva-portal.org
Lipid Domain Organization: The interaction of this compound with membranes may be influenced by the presence of lipid rafts or other microdomains. Studying its binding and activity on membranes of varying complexity could help elucidate the role of these domains in modulating the effects of membrane-active peptides.
These studies would leverage this compound not just as a subject of inquiry, but as an active instrument for exploring the complex environment of the cellular membrane.
Methodological Advancements for In Situ Structural and Functional Studies
To fully capture the dynamic nature of this compound's interaction with living systems, future research must increasingly adopt and develop advanced methodologies for in situ analysis. While traditional assays provide valuable data, they often lack temporal and spatial resolution.
Key methodological advancements to be applied include:
Surface Plasmon Resonance (SPR): This technique can continue to be used to provide real-time, label-free quantification of the binding kinetics between this compound and various model membrane surfaces, allowing for a detailed comparison of its affinity for different lipid compositions. mdpi.comuq.edu.au
Live-Cell Imaging: High-resolution confocal or super-resolution microscopy, combined with fluorescently labeled this compound constructs, will be essential for tracking the peptide's journey from initial membrane contact to internalization and final cellular fate in real time. uq.edu.au
Immunogold Staining with Electron Microscopy: This method can provide high-resolution static snapshots of the peptide's location within subcellular compartments and its effect on the ultrastructure of the cell envelope and cytoplasm, as has been shown for other cyclotides. diva-portal.org
Advanced Mass Spectrometry Imaging: This emerging technology could potentially map the distribution of this compound across tissues or even within single cells, correlating its location with specific lipids or metabolites.
By combining these cutting-edge techniques, researchers can build a comprehensive, four-dimensional understanding of this compound's mechanism of action in a biologically relevant context.
Q & A
Q. Methodological Answer :
- Use circular dichroism (CD) spectroscopy to monitor conformational changes in this compound across a pH gradient (e.g., pH 3–10).
- Pair with molecular dynamics (MD) simulations to predict structural flexibility and identify pH-sensitive regions (e.g., loop domains).
- Validate findings using nuclear magnetic resonance (NMR) to resolve atomic-level structural perturbations .
- Data Table Suggestion: Tabulate RMSD (root mean square deviation) values from MD simulations at different pH levels to quantify stability.
Advanced: How can batch-to-batch variability in synthetic this compound impact bioassay reproducibility, and how is this mitigated?
Q. Methodological Answer :
- Problem : Variability in peptide content, salt residuals (e.g., TFA), or impurities can skew dose-response curves.
- Solutions :
- Request peptide content analysis (via amino acid analysis or UV spectrophotometry) to standardize concentrations.
- Specify TFA removal (<1%) for cell-based assays to avoid cytotoxicity artifacts.
- Use HPLC-MS for purity validation across batches .
- Data Table Suggestion: Compare bioactivity (e.g., IC50) across batches with/without additional QC measures.
Basic: What in vitro assays are most suitable for initial screening of this compound’s antimicrobial activity?
Q. Methodological Answer :
- Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria and fungi.
- Time-kill kinetics to assess bactericidal/fungicidal dynamics.
- Hemolysis assays (e.g., using erythrocytes) to evaluate selectivity for microbial vs. mammalian membranes .
- Data Table Suggestion: Tabulate MIC values against reference strains (e.g., S. aureus, E. coli) with positive/negative controls.
Advanced: How can contradictions between in vitro efficacy and in vivo performance of this compound be resolved?
Q. Methodological Answer :
- Key Factors :
- Pharmacokinetics : Assess bioavailability via HPLC-MS in serum/plasma.
- Model relevance : Use infection models (e.g., murine sepsis) mimicking human pathophysiology.
- Dosing regimen : Optimize frequency based on half-life studies.
- Experimental Design : Include positive controls (e.g., polymyxin B) and validate target engagement via immunohistochemistry .
Basic: What computational methods predict this compound’s interaction with microbial membranes?
Q. Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) to model binding to lipid bilayers or membrane proteins (e.g., LPS in Gram-negative bacteria).
- Coarse-grained MD simulations to study membrane disruption mechanisms.
- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .
Advanced: How to design a mixed-methods study integrating this compound’s biochemical data with clinical observations?
Q. Methodological Answer :
- Quantitative Component : Measure this compound’s efficacy in reducing bacterial load in wound infections (colony-forming unit counts).
- Qualitative Component : Conduct patient interviews to assess tolerability (e.g., pain, inflammation).
- Integration : Use triangulation to correlate biochemical efficacy with patient-reported outcomes .
Basic: What analytical techniques confirm this compound’s purity post-synthesis?
Q. Methodological Answer :
- Reverse-phase HPLC with C18 columns and UV detection (214 nm).
- Mass spectrometry (MS) for molecular weight confirmation and impurity profiling.
- Amino acid analysis to verify sequence integrity .
Advanced: How to optimize experimental parameters for this compound’s stability studies in physiological conditions?
Q. Methodological Answer :
- Variables : Temperature (4°C–37°C), pH (5–8), protease exposure (e.g., trypsin).
- Design of Experiments (DoE) : Use factorial designs to identify critical factors.
- Analytical Tools : Stability-indicating assays (e.g., HPLC-MS) to quantify degradation products .
Basic: How to validate this compound’s specificity against non-target cells in cytotoxicity assays?
Q. Methodological Answer :
- Selectivity Index (SI) : Calculate SI = IC50 (mammalian cells)/MIC (microbial cells).
- Comparative cytotoxicity : Test against primary human cells (e.g., keratinocytes) and cancer lines.
- Mechanistic studies : Use flow cytometry to differentiate apoptosis vs. necrosis .
Advanced: How to apply the PICOT framework to clinical studies on this compound?
Q. Methodological Answer :
- Population (P) : Patients with antibiotic-resistant infections.
- Intervention (I) : Topical this compound (1% w/w gel).
- Comparison (C) : Standard antibiotic (e.g., mupirocin).
- Outcome (O) : Reduction in wound size or microbial load.
- Time (T) : 14-day treatment period.
- Hypothesis : this compound will show non-inferiority to mupirocin in reducing infection severity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
